8-methoxy-3-methyl-1H-isochromen-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-3-methylisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-8-4-3-5-9(13-2)10(8)11(12)14-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUUBMHYXQNJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484901 | |
| Record name | 8-methoxy-3-methyl-1H-isochromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830-54-6 | |
| Record name | 8-methoxy-3-methyl-1H-isochromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Molecular Structure for 8 Methoxy 3 Methyl 1h Isochromen 1 One and Analogues
High-Resolution Mass Spectrometry in Precise Structure Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. utmb.educhemrxiv.org This technique provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the calculation of its molecular formula. This is a critical first step in the structural elucidation of a newly isolated or synthesized compound.
In the analysis of isocoumarin (B1212949) derivatives, HRMS is used to confirm the molecular formula and, consequently, the degree of unsaturation. For instance, in the characterization of new isocoumarin analogues, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is routinely used to establish their molecular formulas. nih.gov For example, the molecular formula of a related compound, 7-hydroxyoospolactone, was determined to be C₁₁H₁₀O₄ based on its HRESIMS spectrum, which showed an [M+H]⁺ ion at m/z 207.0652. nih.gov Similarly, the molecular formula for 7-methoxyoospolactone was established as C₁₂H₁₂O₅ from its HRESIMS data. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The process typically involves dissolving the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and infusing it into an Orbitrap mass spectrometer, which can achieve high resolving powers. utmb.edu The experimentally determined mass is then compared to the calculated mass for a proposed formula, with a small mass error providing strong evidence for the correct elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. researchgate.net It provides information about the chemical environment of individual atoms and their connectivity within the molecule. For complex structures like isocoumarins, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment. mdpi.com
One-Dimensional NMR (¹H, ¹³C) Applications in Isocoumarin Analysis
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the structure of an isocoumarin. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments.
For isocoumarins, characteristic chemical shifts are observed for certain protons and carbons. In the ¹H NMR spectrum, a vinylic proton at the C-4 position typically appears as a singlet in the range of δ 6.11–6.7 ppm for 3-substituted derivatives. mdpi.com The protons of a methyl group at C-3 would resonate further upfield. The methoxy (B1213986) group protons at C-8 would appear as a singlet, typically around δ 3.8-4.0 ppm. Aromatic protons on the benzene (B151609) ring will have distinct chemical shifts and coupling patterns depending on their substitution.
In the ¹³C NMR spectrum of isocoumarins, the lactone carbonyl carbon (C-1) is characteristically found in the downfield region, typically between δ 164 and 168 ppm. mdpi.com The carbons of the aromatic ring and the double bond (C-3 and C-4) also have distinctive chemical shifts. The chemical shifts of methoxy-substituted flavonoids and their derivatives are well-documented and provide a basis for comparison. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Isocoumarin Analogues
| Compound Name | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 7-methoxyoospolactone | -OCH₃ | 3.85 (s) | 56.1 |
| 5-((3-(4-methyl-1-oxo-1H-isochromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | -CH₃ | 2.46 (s) | 13.3 |
Note: Data is compiled from various isocoumarin analogues and serves as a representative example. nih.govnih.gov The specific shifts for 8-methoxy-3-methyl-1H-isochromen-1-one may vary.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. science.govnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.com For an isocoumarin, COSY would help to establish the connectivity of protons on the aromatic ring and any side chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. cornell.edu This allows for the unambiguous assignment of the ¹³C chemical shift for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons over two or three bonds. cornell.edu For this compound, HMBC would be critical in placing the methoxy group at C-8 by showing a correlation from the methoxy protons to the C-8 carbon. It would also confirm the position of the methyl group at C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule. cornell.edu For isocoumarins with stereocenters, NOESY can help to define the spatial arrangement of substituents.
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the planar structure and relative stereochemistry of the isocoumarin can be achieved.
Advanced Spectroscopic Techniques for Definitive Isocoumarin Characterization
In cases where NMR and mass spectrometry are insufficient for a complete structural elucidation, particularly for determining the absolute configuration of chiral molecules, more advanced techniques are employed.
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. nih.govmtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.
For isocoumarins with stereogenic centers, the experimental ECD spectrum can be compared with the theoretically calculated spectrum for a known configuration (e.g., R or S). researchgate.net A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov This method has been successfully applied to determine the stereogenic carbons in various natural products, including isocoumarin analogues. researchgate.net
X-ray Crystallography for Unambiguous Structure Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of its constitution, configuration, and conformation. mdpi.com This technique requires a single, high-quality crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be used to calculate the electron density map of the molecule and thus determine the precise position of each atom.
While obtaining suitable crystals can be a challenge, when successful, X-ray crystallography provides definitive structural information. mdpi.com For isocoumarin derivatives, this technique has been used to confirm the planar structure of the isochromen-1-one ring system and to determine the torsion angles between the ring and any substituents. nih.gov For example, the crystal structure of (8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)methyl formate (B1220265) revealed that the molecule is essentially planar. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-hydroxyoospolactone |
| 7-methoxyoospolactone |
| 5-((3-(4-methyl-1-oxo-1H-isochromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
| 5-((3-(4-methyl-1-oxo-1H-isochromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
Computational Assistance in Complex Spectroscopic Data Interpretation
The structural elucidation of natural products, including isocoumarin derivatives like this compound, relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). However, the interpretation of complex NMR spectra can be challenging, especially when dealing with isomers or molecules with multiple functional groups leading to overlapping signals and ambiguous correlations. numberanalytics.com In recent years, computational chemistry has emerged as a powerful and indispensable tool to aid in the accurate interpretation of spectroscopic data and confirm proposed molecular structures. jst.go.jprsc.org
The synergy between experimental results and theoretical calculations provides a higher level of confidence in structural assignments. jst.go.jp Density Functional Theory (DFT) is a particularly effective quantum chemical method for predicting molecular properties, including NMR and infrared (IR) spectra, with a favorable balance of accuracy and computational cost. nih.gov For NMR chemical shift calculations, the Gauge-Including Atomic Orbital (GIAO) method is widely employed. nih.govepstem.net
The general workflow for computational assistance involves several key steps:
Geometry Optimization: A candidate structure for the molecule, such as this compound, is first modeled. Its three-dimensional geometry is then optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d)) to find the lowest energy conformation. epstem.net
Frequency Calculation: Vibrational frequency calculations are often performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the IR spectrum.
NMR Shielding Calculation: Using the optimized geometry, the NMR isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C) are calculated, typically using the GIAO method. google.com
Chemical Shift Prediction: The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net
The predicted NMR data are then meticulously compared with the experimental spectra. A strong linear correlation between the calculated and observed chemical shifts serves as powerful evidence for the correctness of the proposed structure. nih.govepstem.net This comparative approach is invaluable for distinguishing between constitutional isomers, where experimental 1D and 2D NMR data might be insufficient for an unambiguous assignment.
For instance, in the case of this compound, DFT calculations can definitively confirm the positions of the methoxy and methyl substituents on the isochromenone core by predicting the specific chemical shifts of the aromatic protons and carbons, which are highly sensitive to their electronic environment.
The table below illustrates the typical output of such a comparative analysis, showing a hypothetical but representative correlation between experimental NMR data and values calculated via a DFT/GIAO approach for this compound.
Table 1. Comparison of Experimental and Computationally Predicted NMR Chemical Shifts (δ in ppm) for this compound.
| Position | Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) | Difference |Δδ| |
|---|---|---|---|---|
| 1 | C | 162.5 | 163.1 | 0.6 |
| 3 | C | 155.8 | 156.4 | 0.6 |
| 4 | C | 101.2 | 101.9 | 0.7 |
| 4a | C | 138.0 | 138.5 | 0.5 |
| 5 | C | 115.3 | 115.9 | 0.6 |
| 6 | C | 125.1 | 125.5 | 0.4 |
| 7 | C | 114.8 | 115.2 | 0.4 |
| 8 | C | 160.4 | 160.9 | 0.5 |
| 8a | C | 118.9 | 119.3 | 0.4 |
| 3-CH₃ | C | 20.7 | 21.1 | 0.4 |
| 8-OCH₃ | C | 56.2 | 56.6 | 0.4 |
| 4 | H | 6.25 | 6.30 | 0.05 |
| 5 | H | 7.60 | 7.66 | 0.06 |
| 6 | H | 7.10 | 7.15 | 0.05 |
| 7 | H | 7.45 | 7.51 | 0.06 |
| 3-CH₃ | H | 2.20 | 2.24 | 0.04 |
| 8-OCH₃ | H | 3.95 | 4.01 | 0.06 |
This integration of computational methods not only aids in the initial structure elucidation but also serves as a crucial validation step, minimizing the risk of misinterpretation of complex data and preventing incorrect structure assignments, a known pitfall in natural product chemistry. rsc.org The continued development of computational protocols and their application in tandem with advanced spectroscopic experiments provides a robust framework for the definitive structural characterization of this compound and its analogues. nih.gov
Biosynthetic Pathways of 8 Methoxy 3 Methyl 1h Isochromen 1 One and Isocoumarin Congeners
Polyketide Synthase (PKS) Pathways in Isocoumarin (B1212949) Biogenesis
Isocoumarins are a well-established class of polyketides, biosynthesized through the polyketide synthase (PKS) pathway. mdpi.comnih.gov Fungal polyketides, including isocoumarins, are typically synthesized by large, multifunctional enzymes known as Type I polyketide synthases. nih.govresearchgate.net Specifically, the formation of the aromatic isocoumarin core is often handled by a subclass called non-reducing polyketide synthases (NR-PKSs). nih.govnih.gov
These NR-PKS enzymes contain a minimum set of functional domains required for the assembly of the polyketide chain. nih.gov The process begins with a starter unit, usually acetyl-CoA, and involves successive additions of extender units, typically malonyl-CoA, in a series of decarboxylative Claisen condensations. nih.govresearchgate.net
The core domains orchestrating this assembly line are:
Acyltransferase (AT): Selects and loads the appropriate starter and extender units. nih.gov
Ketosynthase (KS): Catalyzes the condensation reaction, elongating the polyketide chain. nih.gov
Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm. nih.gov
The iterative action of these domains builds a linear polyketide chain of a specific length, which remains bound to the enzyme complex until it undergoes further processing. researchgate.net
| Domain | Abbreviation | Function |
|---|---|---|
| Ketosynthase | KS | Catalyzes Claisen condensation to elongate the polyketide chain. nih.gov |
| Acyltransferase | AT | Selects and loads starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units. nih.gov |
| Acyl Carrier Protein | ACP | Covalently binds the growing polyketide intermediate. nih.gov |
| Product Template | PT | Often influences the cyclization and aromatization of the polyketide chain. nih.gov |
| Thioesterase | TE | Catalyzes the release of the final product from the ACP domain. nih.gov |
Proposed Enzymatic Steps in the Formation of the 1H-Isochromen-1-one Skeleton
Following the synthesis of the linear polyketide chain, a series of enzymatic reactions transforms it into the final isocoumarin structure. For mellein-type isocoumarins, a pentaketide (B10854585) chain is the presumed precursor. mdpi.com The key transformation is an intramolecular cyclization that forms the six-membered lactone ring characteristic of the isocoumarin core. mdpi.com
After the core skeleton is formed, it undergoes several "tailoring" modifications catalyzed by other enzymes, often encoded by genes within the same biosynthetic gene cluster. These modifications are crucial for the structural diversity of isocoumarins. For 8-methoxy-3-methyl-1H-isochromen-1-one, these steps would include:
Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, for instance at the C-8 position. This creates a substrate for the subsequent methylation step.
O-Methylation: An O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to the hydroxyl group, forming the final methoxy (B1213986) group. mdpi.com
Reduction (for dihydroisocoumarins): In the case of related dihydroisocoumarins like mellein, a ketoreductase domain within the PKS or a separate enzyme reduces a ketone, leading to the saturated C3-C4 bond. youtube.com
Studies have demonstrated that a precursor such as 3,4-dihydro-6-hydroxymellein can be converted to a methoxy derivative by the action of an O-methyltransferase, illustrating a key tailoring step in the biosynthesis of methoxylated isocoumarins. mdpi.com
Precursor Incorporation Studies in Isocoumarin Biosynthesis
Pioneering studies using isotopically labeled precursors have been instrumental in elucidating the biosynthetic origins of isocoumarins. By feeding organisms with labeled compounds and analyzing their incorporation into the final metabolite, researchers can trace the metabolic flow.
Classic experiments on the biosynthesis of the isocoumarin derivative canescin in Penicillium canescens utilized ¹³C-labeled acetate (B1210297). nih.gov Analysis of the resulting canescin molecule confirmed that its isocoumarin portion was assembled from acetate/malonate units, a hallmark of the polyketide pathway. nih.gov Furthermore, these studies demonstrated that the O-methyl group was derived from methionine, implicating S-adenosyl methionine (SAM) as the methyl donor in an O-methyltransferase-catalyzed reaction. nih.gov
| Labeled Precursor | Incorporated Into | Conclusion |
|---|---|---|
| ¹³C-labeled Acetate | Isocoumarin ring skeleton | Confirms the polyketide origin via the acetate-malonate pathway. nih.gov |
| Labeled Methionine | O-methyl group | Identifies methionine as the source of the methyl group for the methoxy moiety. nih.gov |
Genetic and Enzymatic Basis of Mellein-Type Isocoumarin Biosynthesis
The genetic instructions for isocoumarin biosynthesis are typically organized into a biosynthetic gene cluster (BGC). nih.gov This cluster contains the gene for the core PKS enzyme as well as the genes for the necessary tailoring enzymes (e.g., hydroxylases, methyltransferases, reductases). nih.gov
For example, research in Fusarium mangiferae identified the FmPKS8 gene cluster as responsible for producing fusamarins, a family of dihydroisocoumarins. nih.gov This BGC includes the PKS gene and three other genes that facilitate the complete biosynthetic pathway. nih.gov
Heterologous expression studies have also provided significant insights. The expression of a non-reducing PKS (NR-PKS) gene from Penicillium crustosum in the host fungus Aspergillus nidulans resulted in the production of an isocoumarin. nih.gov This core product was then further modified by the host's native enzymes, which performed hydroxylation and methylation, yielding more complex derivatives. nih.gov This demonstrates that a single PKS can generate a scaffold that is then acted upon by a suite of tailoring enzymes to produce the final natural product.
| Enzyme/Protein | Function | Genetic Basis |
|---|---|---|
| Non-Reducing Polyketide Synthase (NR-PKS) | Synthesizes the core polyketide chain and catalyzes its cyclization. nih.gov | PKS genes (e.g., FmPKS8 in Fusarium). nih.gov |
| O-Methyltransferase (OMT) | Adds a methyl group to a hydroxylated isocoumarin intermediate to form a methoxy group. mdpi.com | OMT genes located within the BGC. |
| Hydroxylase (e.g., Cytochrome P450) | Introduces hydroxyl groups onto the isocoumarin core, creating sites for further modification. nih.gov | Hydroxylase genes, often found in the BGC. |
| Ketoreductase (KR) | Reduces a keto group in the polyketide chain, leading to dihydroisocoumarins like mellein. youtube.com | KR domain within the PKS module or a separate gene. |
Biosynthetic Relationships with Other Secondary Metabolites
The biosynthesis of isocoumarins is intrinsically linked to the central metabolism of the cell, as it draws upon fundamental building blocks like acetyl-CoA and malonyl-CoA. nih.gov These precursors are central hubs in cellular metabolism, also feeding into fatty acid synthesis and the citric acid cycle.
Furthermore, there are instances of "hybrid" metabolites where the isocoumarin biosynthetic pathway appears to intersect with other secondary metabolic pathways. For example, the discovery of an isocoumarin-indole diketopiperazine alkaloid suggests a biosynthetic link between the PKS pathway and the non-ribosomal peptide synthetase (NRPS) pathway, which is responsible for synthesizing peptide-based compounds. mdpi.com In such cases, intermediates from one pathway may be utilized or combined by enzymes from another, leading to complex hybrid molecules. This crosstalk between major biosynthetic routes highlights the metabolic versatility of fungi and the interconnectedness of their secondary metabolite production. mdpi.com
Structure Activity Relationship Sar Studies of 8 Methoxy 3 Methyl 1h Isochromen 1 One and Analogues
Correlating Specific Structural Modifications within the Isocoumarin (B1212949) Skeleton with Biological Responses
The biological activity of isocoumarin derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic ring system. Modifications to the isocoumarin skeleton, including alterations in alkyl chains, hydroxyl groups, and methoxy (B1213986) groups, as well as the introduction of halogens or other functionalities, can significantly impact their therapeutic potential. ceon.rsnih.gov
Research has shown that the substitution pattern on the aromatic ring and the nature of the substituent at the 3-position are critical determinants of bioactivity. For instance, in a study on the antifungal activity of coumarin (B35378) derivatives, it was demonstrated that O-substitutions are essential for their efficacy. nih.govmdpi.com The presence of short aliphatic chains and electron-withdrawing groups, such as nitro or acetate (B1210297) groups, was found to enhance antifungal properties. nih.govmdpi.com
The cytotoxic and antimicrobial activities of isocoumarins are also closely linked to their structural features. For example, the substitution of hydroxyl groups in paepalantine, a naphtho[2,3-c]pyran-1-one, was found to reduce its cytotoxicity. researchgate.net In another study, various 3-substituted isocoumarin analogues were synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting good bacterial zone inhibition. researchgate.net The introduction of a bromine atom has been shown to increase antifungal activity due to its negative inductive effect. ceon.rs
The following table summarizes the structure-activity relationships of various isocoumarin analogues, highlighting the impact of different substituents on their biological activities.
| Compound/Analogue | Structural Modification | Biological Activity | Key Findings |
|---|---|---|---|
| Paepalantine Analogue | Substitution of 9 and/or 10-OH group | Cytotoxicity | Substitution of hydroxyl groups led to decreased cytotoxicity. researchgate.net |
| Coumarin Derivatives | O-substitution with short aliphatic chains | Antifungal | Essential for activity; shorter chains favored activity. mdpi.com |
| Coumarin Derivatives | Introduction of NO2 or acetate groups | Antifungal | Electron-withdrawing groups enhanced activity. nih.govmdpi.com |
| Isocoumarin Derivatives | Introduction of a bromine atom | Antifungal | Increased activity due to the negative inductive effect. ceon.rs |
| (±)-50 and (±)-51 | Racemic mixture of isocoumarin derivatives | α-glucosidase inhibition | Compound 50 showed inhibitory activity, while 51 was inactive. nih.gov |
Stereochemical Influences on the Bioactivity of Isocoumarin Derivatives
Stereochemistry plays a pivotal role in the biological activity of isocoumarin derivatives, as the three-dimensional arrangement of atoms can significantly affect their interaction with chiral biological targets such as enzymes and receptors. nih.gov The differential activity of enantiomers is a well-documented phenomenon in pharmacology, and isocoumarins are no exception.
A notable example is the investigation of racemic mixtures of newly identified isocoumarin derivatives. In one study, two new isocoumarin derivatives were isolated as racemic mixtures, (±) 50 and (±) 51. nih.gov Upon evaluation for their α-glucosidase inhibitory activity, it was discovered that compound 50 displayed inhibitory effects, whereas compound 51 was inactive, highlighting a clear stereochemical influence on bioactivity. nih.gov
Furthermore, the isolation and characterization of enantiomers of isocoumarin derivatives from natural sources have provided direct evidence of their stereospecific bioactivities. For instance, the isolation of (+)-phaeosphaerin A and (S)-6-demethylkigelin, which are enantiomers of known compounds, underscores the role of stereochemistry in their cytotoxic profiles. scirp.org The natural isomers of 3-Br-acivicin, a compound with structural similarities in its chiral centers, were found to be the most potent against Plasmodium falciparum, indicating that stereochemistry is a critical driver of potency. nih.gov This stereoselectivity is often attributed to the specific interactions between one enantiomer and the binding site of the target protein, where a precise spatial arrangement is necessary for optimal binding and subsequent biological effect. nih.gov
The study of dihydroisocoumarins also reveals the importance of stereochemistry. The specific configuration of substituents on the dihydropyranone ring can lead to significant differences in biological activities, such as antifungal and cytotoxic effects. nih.gov
Mechanistic Insights into Compound-Target Interactions: A Theoretical Framework
Understanding the molecular mechanisms by which 8-methoxy-3-methyl-1H-isochromen-1-one and its analogues exert their biological effects is fundamental to their development as therapeutic agents. A theoretical framework for their interaction with biological targets can be constructed based on mechanistic studies and computational modeling.
One proposed mechanism of action for isocoumarins is their ability to act as mechanism-based inhibitors of serine proteases. nih.gov This inhibition involves the formation of an acyl-enzyme intermediate through the reaction of the active site serine residue with the carbonyl group of the isocoumarin lactone ring. nih.gov For isocoumarins possessing 7-amino or 7-guanidino groups, the reaction can proceed further to form a stable, covalently modified enzyme, leading to irreversible inhibition. nih.gov
Another area of investigation is the inhibition of carbonic anhydrases (CAs) by isocoumarins. It is hypothesized that isocoumarins are hydrolyzed by the esterase activity of the enzyme, leading to the formation of 2-carboxy-phenylacetic aldehydes which then act as the inhibitory species within the enzyme's active site. tandfonline.comnih.gov This mechanism suggests that the isocoumarin itself is a pro-inhibitor that is activated by the target enzyme.
Molecular docking studies have provided further insights into the binding modes of isocoumarin derivatives with their protein targets. researchgate.netrsc.org These computational methods predict the preferred orientation of the ligand within the binding site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of isocoumarin analogues with UDP-N-acetylmuramate-L-alanine ligase have shown that the isocoumarin nucleus interacts with specific amino acid residues in the binding pocket. researchgate.netrsc.org Similarly, molecular modeling of coumarin derivatives with COX-1 and COX-2 enzymes has revealed specific hydrogen bond interactions that are likely responsible for their anti-inflammatory activity. mdpi.com
This theoretical framework, which combines mechanistic hypotheses with computational predictions, provides a rational basis for understanding the structure-activity relationships of isocoumarin derivatives and for designing new analogues with improved target affinity and selectivity.
Rational Design and Synthesis of this compound Analogues for SAR Probing
The rational design and synthesis of analogues of this compound are central to systematic SAR studies. These efforts aim to create a library of compounds with specific structural variations to probe the chemical space around the parent molecule and to identify the key determinants of biological activity.
The synthesis of isocoumarin derivatives can be achieved through various synthetic routes. One common strategy involves the condensation of homophthalic anhydrides with acyl chlorides. nih.gov For instance, the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one was accomplished by reacting 3,5-dimethoxyhomophthalic anhydride (B1165640) with hexanoyl chloride, followed by regioselective demethylation. This approach allows for the introduction of various alkyl or aryl substituents at the 3-position of the isocoumarin core.
Another versatile method for the synthesis of 3-substituted isocoumarins is through a sequential O-acylation/Wittig reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with diverse acyl chlorides. mdpi.com This metal-free approach offers high functional group tolerance and provides good yields, making it suitable for the generation of a library of analogues for SAR studies. mdpi.com
The design of new analogues is often guided by existing SAR data and computational modeling. For example, if initial studies indicate that electron-withdrawing groups at a certain position enhance activity, new analogues can be synthesized with various electron-withdrawing substituents at that position to optimize the effect. mdpi.com Similarly, if molecular docking studies suggest that a particular functional group is involved in a key hydrogen bond with the target protein, analogues can be designed to strengthen this interaction. mdpi.com
The synthesis of hybrid molecules, where the isocoumarin scaffold is combined with other pharmacophores, is another rational design strategy. For example, coumarin-isoxazole-sulfonamide hybrids have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of this approach to generate novel bioactive compounds. nih.govresearchgate.net
Computational Approaches in SAR Prediction and Analysis for Isocoumarin Structures
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting and analyzing the SAR of isocoumarin structures. These in silico techniques accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. tandfonline.com
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For isocoumarin and coumarin derivatives, 2D- and 3D-QSAR studies have been successfully employed to predict their antifungal and anticancer activities. nih.govresearchgate.net These models use molecular descriptors, which quantify various physicochemical properties of the molecules, to build a predictive equation. The statistical validity of the QSAR models is crucial and is assessed through parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.com
Molecular docking is another widely used computational technique that predicts the binding mode of a ligand to its target protein. nih.govnih.gov This method provides valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity. researchgate.netmdpi.com For isocoumarin derivatives, docking studies have been used to elucidate their binding to various enzymes, including serine proteases, carbonic anhydrases, and bacterial enzymes. tandfonline.comrsc.orgmdpi.com The results of docking studies can explain observed SAR trends and guide the design of new analogues with improved binding affinity. For example, if docking reveals an unoccupied hydrophobic pocket in the binding site, new analogues can be designed with lipophilic substituents to fill this pocket and enhance binding. researchgate.net
The integration of QSAR and molecular docking provides a comprehensive approach to SAR analysis. QSAR models can be used to predict the activity of a large number of virtual compounds, and then molecular docking can be employed to study the binding modes of the most promising candidates in more detail. This synergistic approach has been successfully applied to the study of various classes of bioactive compounds, including coumarin derivatives. nih.gov
Advanced Theoretical and Computational Investigations of 8 Methoxy 3 Methyl 1h Isochromen 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and chemical reactivity of isocoumarin (B1212949) derivatives. asrjetsjournal.orgresearchgate.net These methods allow for the calculation of various molecular descriptors that correlate with a compound's stability and reaction tendencies.
The geometry of isocoumarin molecules is optimized using DFT methods, such as with the B3LYP functional and a 6-31G* basis set, to find the lowest energy structure. pmf.unsa.ba From this optimized geometry, key electronic properties are determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity as it is easier to excite an electron to a higher energy state. pmf.unsa.ba
Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and stability. pmf.unsa.ba
Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests greater reactivity. pmf.unsa.ba
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a better electrophile. pmf.unsa.ba
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. researchgate.netresearchgate.net For 8-methoxy-3-methyl-1H-isochromen-1-one, the carbonyl oxygen of the lactone ring is expected to be a region of high electron density (a site for electrophilic attack), while the aromatic ring and other carbons are potential sites for nucleophilic attack.
Table 1: Calculated Global Reactivity Descriptors for a Hypothetical Isocoumarin Derivative
| Descriptor | Symbol | Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -6.8 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 5.3 | Indicator of chemical stability and reactivity |
| Chemical Hardness | η | 2.65 | Resistance to charge transfer |
| Electronic Chemical Potential | μ | -4.15 | Electron escaping tendency |
| Electrophilicity Index | ω | 3.25 | Capacity to accept electrons |
Molecular Docking and Dynamics Simulations for Investigating Ligand-Receptor Interactions (Theoretical)
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme. researchgate.netresearchgate.net These methods are fundamental in structure-based drug design. researchgate.net
Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. core.ac.uk The process involves placing the ligand into the receptor's binding site in various conformations and scoring the resulting poses based on their binding affinity or free energy. jbcpm.com For isocoumarin derivatives, docking studies have been used to investigate their potential as inhibitors for various enzymes, such as kallikrein 5, carbonic anhydrases, and enzymes related to fungal growth. ceon.rsnih.govnih.gov
A theoretical docking study of this compound would involve:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB). nih.gov
Preparing the protein and ligand structures (e.g., adding hydrogen atoms, assigning charges). nih.gov
Defining the binding site or "grid box" on the receptor. jbcpm.com
Running the docking algorithm to generate and score various binding poses.
The results would reveal the most likely binding mode and a corresponding docking score (e.g., in kcal/mol), which estimates the binding affinity. mdpi.com The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations calculate the physical movements of atoms and molecules in the complex, providing a view of its dynamic behavior. researchgate.net By simulating the complex in a realistic environment (e.g., surrounded by water molecules) for a set period (nanoseconds to microseconds), researchers can verify if the ligand remains stably bound in the active site and observe any conformational changes in the protein or ligand. nih.gov This technique provides deeper insights into the binding energetics and kinetics of ligand-receptor interactions. researchgate.netmdpi.com
Table 2: Example of Theoretical Docking Results for Isocoumarin Derivatives Against a Target Enzyme
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Derivative A | -8.5 | SER190, GLN192 | Hydrogen Bond |
| Derivative B | -7.9 | TYR211, TRP105 | Hydrophobic, Hydrogen Bond |
| Derivative C | -7.2 | LYS73, ASN132 | Van der Waals, Hydrogen Bond |
| This compound (Hypothetical) | -8.1 | ILE130, VAL281 | Hydrophobic |
Conformational Analysis and Energy Landscape Mapping of 1H-Isochromen-1-one Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com For 1H-isochromen-1-one derivatives, while the fused ring system is relatively rigid, substituents on the ring can rotate, leading to different conformers with varying energies.
Computational methods are employed to perform a systematic conformational search to identify all possible low-energy conformers. mdpi.com The potential energy of each conformer is calculated, allowing for the construction of an energy landscape map. researchgate.netnih.gov This map is a multi-dimensional surface that represents the energy of the molecule as a function of its geometric parameters (e.g., torsional angles). rsc.org
The key features of an energy landscape include:
Valleys (Minima): These represent stable or metastable conformers. The deepest valley corresponds to the global minimum energy conformer, which is the most stable and populated state. researchgate.net
Peaks (Maxima): These represent high-energy, unstable arrangements.
Saddle Points: These correspond to the transition states between different conformers. researchgate.net
By mapping the energy landscape, researchers can understand the molecule's flexibility, the relative populations of different conformers, and the energy barriers for interconversion between them. nih.govbiorxiv.org This information is critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation (the "bioactive conformation") to fit into a receptor's binding site.
Reaction Mechanism Studies of Isocoumarin Synthesis and Transformation via DFT
Density Functional Theory (DFT) is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis and transformation of isocoumarins. ut.ac.ir By modeling the reaction at the quantum mechanical level, DFT calculations can map out the entire reaction pathway, identify intermediates and transition states, and calculate the activation energies associated with each step. mdpi.com
For example, the synthesis of isocoumarins can be achieved through various methods, such as the Rh(III)-catalyzed C–H activation and annulation of enaminones with iodonium (B1229267) ylides. nih.govbeilstein-journals.org A proposed mechanism for such a reaction involves several key steps: coordination of the reactant to the metal catalyst, C-H bond activation to form a metallacycle intermediate, migratory insertion, and subsequent intramolecular annulation to form the final isocoumarin product. nih.gov
DFT calculations can be used to:
Optimize the geometry of reactants, products, intermediates, and transition states.
Calculate the energies along the reaction coordinate, generating a reaction energy profile.
Determine the activation energy barriers , which control the reaction rate.
Explain regioselectivity and stereoselectivity by comparing the energies of different possible reaction pathways and transition states. mdpi.com
These theoretical studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone and can guide the optimization of reaction conditions to improve yield and selectivity. nih.gov
Application of In Silico Methods in the Discovery and Optimization of Isocoumarin-Based Structures
In silico methods, encompassing the computational techniques described above, play a crucial and expanding role in the discovery and optimization of bioactive compounds, including those based on the isocoumarin scaffold. researchgate.netjocpr.com These approaches accelerate the drug discovery process, reduce costs, and help refine molecular design before committing to chemical synthesis and experimental testing. nih.gov
Key applications include:
Virtual Screening: Large chemical libraries can be computationally screened against a specific biological target using molecular docking to identify potential "hit" compounds with high predicted binding affinity. researchgate.net This allows researchers to prioritize which isocoumarin derivatives to synthesize and test.
Structure-Activity Relationship (SAR) Studies: Computational models can help rationalize the observed biological activities of a series of synthesized compounds. ceon.rsnih.gov By correlating structural features with activity, these models can predict the activity of new, unsynthesized derivatives, guiding the design of more potent molecules.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.netnih.gov Early assessment of properties like oral bioavailability and potential toxicity helps to filter out compounds that are likely to fail in later stages of drug development. jocpr.com
Lead Optimization: Once a promising "lead" compound is identified, computational methods are used to guide its chemical modification to improve its potency, selectivity, and pharmacokinetic profile. For instance, DFT can be used to understand how adding a specific functional group might alter the electronic properties and reactivity of the molecule. researchgate.net
Chemotaxonomic and Ecological Significance of Isocoumarins, Including 8 Methoxy 3 Methyl 1h Isochromen 1 One
Distribution Patterns of 1H-Isochromen-1-ones Across Biological Kingdoms
The 1H-isochromen-1-one scaffold and its derivatives are not confined to a single biological kingdom but are found across a wide range of organisms, highlighting their versatile roles in different ecological niches.
Fungi are particularly prolific producers of isocoumarins. A comprehensive review documented 351 structurally diverse isocoumarins from 16 orders, 28 families, and 55 genera of fungi, underscoring their widespread occurrence within this kingdom. Endophytic fungi, which live within plant tissues, are also a significant source of these compounds.
In the bacterial kingdom, the genus Streptomyces is a notable producer of isocoumarins. For instance, Streptomyces sp. MBT76 has been shown to produce a variety of isocoumarins, including the novel 5,6,7,8-tetramethoxyl-3-methyl-isocoumarin. nih.gov The production of these compounds is often growth-phase dependent, with simpler isocoumarins being synthesized in earlier stages and more complex, methoxylated derivatives appearing later. nih.gov Another terrestrial Streptomyces sp., ANK302, has been found to produce several bioactive isocoumarins. researchgate.net
While less common than in fungi, isocoumarins are also found in the plant kingdom. Their presence can have chemotaxonomic significance, helping to classify plants based on their chemical constituents. For example, the distribution of specific coumarins and isocoumarins can be characteristic of certain plant families or genera.
Isocoumarins have also been identified in insects, often through their association with symbiotic or pathogenic fungi. For example, the scale insect pathogenic fungus Torrubiella tenuis produces isocoumarin (B1212949) glucosides. acs.orgnih.govacs.org This suggests an indirect link to insects, where the fungi living on or in them are the primary producers.
Table 1: Distribution of Selected 1H-Isochromen-1-ones Across Biological Kingdoms
| Compound Class | Producing Organism(s) | Kingdom | Reference |
|---|---|---|---|
| Isocoumarins (general) | Various Fungi (16 orders, 28 families, 55 genera) | Fungi | |
| 5,6,7,8-tetramethoxyl-3-methyl-isocoumarin | Streptomyces sp. MBT76 | Bacteria | nih.gov |
| Isocoumarin Glucosides | Torrubiella tenuis (fungus associated with scale insects) | Fungi (associated with Animalia) | acs.orgnih.govacs.org |
Role in Microbial Interactions and Host-Pathogen Relationships
Isocoumarins, including those structurally related to 8-methoxy-3-methyl-1H-isochromen-1-one, play a significant role in mediating interactions between different microbial species and between microbes and their hosts.
Many isocoumarins exhibit potent antimicrobial properties. For example, various isocoumarins isolated from Streptomyces species have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The degree of methoxylation on the isocoumarin ring can influence the potency of this activity, with more highly methoxylated derivatives sometimes showing stronger inhibition. nih.gov
In the context of host-pathogen interactions, isocoumarins can act as virulence factors. For instance, some plant pathogenic fungi produce isocoumarins that are toxic to their host plants, facilitating infection and colonization. Conversely, some plants produce isocoumarins as a defense mechanism against microbial pathogens. These compounds can act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection.
Ecological Functions in Plants and Other Organisms
The ecological roles of isocoumarins extend beyond microbial interactions to encompass a broader range of functions in plants and other organisms.
In plants, isocoumarins can function as allelochemicals, which are compounds released by one plant that affect the growth and development of neighboring plants. nih.gov This can be a mechanism for reducing competition for resources. The allelopathic effects of coumarins and isocoumarins can include the inhibition of seed germination and seedling growth of other plant species. researchgate.netscispace.com The phytotoxicity of these compounds is often concentration-dependent, with inhibitory effects observed at higher concentrations. nih.gov
Some plants also utilize isocoumarins as a defense against herbivores. These compounds can be toxic or deterrent to insects and other animals that feed on the plants.
In insects, as mentioned earlier, isocoumarins are often associated with symbiotic fungi. These compounds may play a role in protecting the insect from pathogenic infections or in mediating interactions with other organisms. The production of isocoumarins by fungi pathogenic to insects, such as Torrubiella tenuis, suggests a role in the infection process of the insect host. acs.orgnih.govacs.org
Table 2: Ecological Roles of Selected Isocoumarins
| Ecological Role | Compound/Class | Organism(s) Involved | Reference |
|---|---|---|---|
| Antibacterial | Methoxylated isocoumarins | Streptomyces sp. vs. Bacillus subtilis, E. coli | nih.gov |
| Allelopathy (Phytotoxicity) | Coumarins and Isocoumarins | Various plants vs. neighboring plants | nih.govresearchgate.netscispace.com |
| Pathogenicity factor | Isocoumarin glucosides | Torrubiella tenuis vs. scale insects | acs.orgnih.govacs.org |
Evolutionary Aspects of Isocoumarin Production and Diversification
The wide distribution and functional diversity of isocoumarins are the result of a long evolutionary history, primarily driven by the evolution of the biosynthetic pathways that produce them.
The biosynthesis of isocoumarins is most commonly achieved through the polyketide synthase (PKS) pathway. In fungi and bacteria, the genes encoding the enzymes for a specific metabolic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). rsc.orgfrontiersin.orgnih.gov
The diversification of isocoumarin structures is thought to have occurred through several evolutionary mechanisms acting on these BGCs. These include:
Gene duplication and divergence: The duplication of PKS genes and other genes within the BGC can provide the raw material for evolutionary innovation. One copy of the gene can retain its original function while the other is free to evolve and potentially produce a new, structurally different isocoumarin.
Horizontal gene transfer (HGT): The transfer of entire BGCs between different species, even across kingdoms, can lead to the rapid acquisition of the ability to produce new isocoumarins.
Gene gain/loss: The addition or removal of genes encoding tailoring enzymes (e.g., methyltransferases, oxidoreductases) within a BGC can lead to modifications of the basic isocoumarin scaffold, resulting in a wide array of derivatives. biorxiv.org
The evolutionary pressure driving this diversification is likely the constant need for organisms to adapt to new ecological challenges. For example, the evolution of new antimicrobial isocoumarins would be advantageous in environments with high microbial competition. Similarly, the development of novel phytotoxins could allow a plant pathogen to infect a new host species. The co-evolutionary arms race between plants and their herbivores and pathogens is also a significant driver of the diversification of plant-produced isocoumarins.
Future Research Directions and Translational Perspectives for 8 Methoxy 3 Methyl 1h Isochromen 1 One Research
Exploration of Undiscovered Natural Sources and Cultivation Strategies
Isocoumarins are well-known polyketides synthesized through the polyketide synthase (PKS) pathway and are abundantly found in various natural sources, particularly fungi. nih.govrsc.org Endophytic fungi, which reside within the tissues of living plants, are a particularly rich and underexplored reservoir of novel bioactive secondary metabolites, including isocoumarins. mdpi.com Future research should, therefore, prioritize the systematic screening of diverse and unique ecological niches for fungi capable of producing 8-methoxy-3-methyl-1H-isochromen-1-one or its close analogs.
A promising strategy to uncover novel isocoumarin (B1212949) producers is the implementation of fungal co-culture techniques. encyclopedia.pubnih.gov It has been demonstrated that growing two or more different fungal species in a shared environment can trigger the activation of silent biosynthetic gene clusters, leading to the production of compounds not observed in monocultures. nih.govrsc.org For instance, the co-cultivation of Cosmospora sp. and Magnaporthe oryzae resulted in the production of new dihydroisocoumarins. encyclopedia.pubnih.gov This approach could be systematically applied to discover new fungal sources of this compound.
Advanced cultivation strategies can also be employed to enhance the production of this target compound from known or newly discovered fungal strains. This includes the optimization of fermentation conditions such as media composition, pH, temperature, and aeration. nih.gov Techniques like solid-state fermentation (SSF) have also been shown to be effective for the production of secondary metabolites by fungi. nih.gov
Table 1: Potential Strategies for Discovering and Enhancing Production of this compound
| Strategy | Description | Potential Outcome |
| Bioprospecting | Screening of fungi from unique and underexplored environments (e.g., marine, extremophiles). | Discovery of novel fungal strains producing the target isocoumarin. |
| Fungal Co-culture | Growing two or more fungal species together to induce secondary metabolite production. | Activation of silent biosynthetic pathways leading to the synthesis of this compound. encyclopedia.pubnih.gov |
| Optimized Fermentation | Systematic variation of culture parameters (media, pH, temperature) for known producers. | Increased yield and productivity of the target compound. nih.gov |
| Solid-State Fermentation | Cultivation of fungi on a solid support, mimicking their natural growth conditions. | Enhanced production of secondary metabolites, including isocoumarins. nih.gov |
Chemoenzymatic and Biocatalytic Approaches in Isocoumarin Synthesis
While traditional chemical synthesis routes to isocoumarins exist, they often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Chemoenzymatic and biocatalytic methods offer greener and more efficient alternatives for the synthesis of this compound and its derivatives. mdpi.com These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations.
Enzymes such as lipases have been successfully employed in the synthesis of coumarin (B35378) derivatives. mdpi.com Future research could explore the use of a broader range of enzymes, including hydrolases, oxidoreductases, and transferases, for the targeted synthesis of this compound. This could involve the enzymatic resolution of racemic mixtures to obtain enantiomerically pure compounds or the regioselective functionalization of the isocoumarin core.
A particularly promising avenue is the development of multi-enzyme cascade reactions in a one-pot setting. This approach mimics the efficiency of biosynthetic pathways in nature and can significantly reduce the number of steps, purification efforts, and waste generation associated with traditional multi-step synthesis.
Advanced Omics Technologies in Biosynthetic Pathway Elucidation
Understanding the biosynthetic pathway of this compound is crucial for its heterologous production and for engineering novel derivatives. Advanced "omics" technologies, including genomics, transcriptomics, and metabolomics, are powerful tools for this purpose. nih.gov
Genomics and Genome Mining: The biosynthesis of isocoumarins is typically initiated by a polyketide synthase (PKS). rsc.orgnih.gov With the increasing availability of fungal genome sequences, genome mining has become a powerful tool to identify the biosynthetic gene clusters (BGCs) responsible for the production of specific secondary metabolites. nih.govfrontiersin.org By searching for PKS genes within the genomes of known isocoumarin-producing fungi, it is possible to identify the BGC for this compound. Bioinformatic tools like antiSMASH can be used to predict the boundaries of the BGC and the functions of the genes within it. nih.govfrontiersin.org
Metabolomics-Guided Discovery: Metabolomics, the comprehensive analysis of small molecules in a biological system, can be used to guide the discovery of novel isocoumarins and to elucidate their biosynthetic pathways. nih.govmdpi.com By comparing the metabolic profiles of a wild-type fungal strain with that of a mutant in which a specific PKS gene has been deleted, it is possible to link the gene to its product. nih.gov Furthermore, metabolomics can be used to identify biosynthetic intermediates, providing valuable clues about the steps in the pathway. nih.gov
Table 2: Omics Approaches for Studying this compound Biosynthesis
| Omics Technology | Application | Expected Outcome |
| Genomics | Sequencing the genome of a producing organism and using genome mining tools (e.g., antiSMASH). | Identification of the polyketide synthase (PKS) gene and the entire biosynthetic gene cluster (BGC) for this compound. nih.govfrontiersin.org |
| Transcriptomics | Comparing gene expression levels under different culture conditions or between wild-type and mutant strains. | Identification of genes that are co-regulated with the PKS gene, providing further evidence for their involvement in the biosynthetic pathway. |
| Metabolomics | Comprehensive analysis of the small molecules produced by the fungus. | Identification of this compound and its biosynthetic intermediates, and linking them to the responsible BGC. nih.govmdpi.com |
Integration of Computational and Experimental Methodologies for Rational Design
The integration of computational and experimental approaches holds immense potential for the rational design of novel analogs of this compound with improved biological activities. nih.gov Computer-aided drug design (CADD) techniques can be used to predict the biological activities of virtual compounds and to guide their synthesis.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a correlation between the structural features of isocoumarin derivatives and their biological activity. researchgate.net These models can then be used to predict the activity of newly designed compounds before they are synthesized.
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs to a specific biological target. researchgate.net This information can be used to design new derivatives with improved binding affinity and selectivity. The insights gained from these computational studies can then be used to prioritize the synthesis of the most promising candidates, which can then be evaluated experimentally. This iterative cycle of design, synthesis, and testing can accelerate the discovery of new and more potent isocoumarin-based compounds.
Sustainable Production Methods for Isocoumarins and Their Derivatives
The development of sustainable and environmentally friendly methods for the production of isocoumarins is a key area of future research. bohrium.comresearchgate.net Green chemistry principles should be integrated into the synthesis of this compound to minimize the use of hazardous solvents and reagents and to reduce energy consumption.
Green Solvents and Catalysts: The use of water as a solvent for chemical reactions is a cornerstone of green chemistry. bohrium.comresearchgate.net Recent studies have shown that isocoumarins can be synthesized efficiently in water using microwave-assisted methods. bohrium.comresearchgate.net Future research should focus on expanding the scope of these green synthetic methods to produce a wider range of isocoumarin derivatives. The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of sustainable synthesis.
Heterologous Expression: Once the biosynthetic gene cluster for this compound has been identified, it can be transferred into a more amenable host organism, such as Saccharomyces cerevisiae or Escherichia coli, for heterologous production. This approach offers several advantages, including higher yields, simplified purification, and the potential for pathway engineering to produce novel derivatives.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new therapeutic agents and other valuable chemical products.
Q & A
Q. What are the common synthetic routes for 8-methoxy-3-methyl-1H-isochromen-1-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of substituted benzophenone precursors or condensation of methoxy-substituted aromatic acids with methyl ketones. For example, analogous isochromenones are synthesized via Friedel-Crafts acylation followed by intramolecular cyclization under acidic conditions . Key parameters for optimization include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for efficient cyclization.
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity products .
Q. How is single-crystal X-ray diffraction (SC-XRD) used to determine the molecular structure of this compound, and what are key refinement parameters in SHELXL?
SC-XRD resolves atomic coordinates, bond lengths, and angles. For this compound:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K to minimize thermal motion artifacts .
- Refinement in SHELXL :
- Validation tools : Check PLATON for missed symmetry or twinning .
Advanced Research Questions
Q. How can contradictions between NMR spectral data and X-ray crystallographic results be resolved?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces:
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening.
- Computational modeling : Compare DFT-optimized gas-phase structures (e.g., Gaussian09) with XRD geometries to identify packing-induced distortions .
- Complementary techniques : Use IR spectroscopy to validate functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Q. What methodologies are effective for assessing polymorphic forms of this compound?
- Powder XRD (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .
- Thermal analysis :
- DSC : Detect melting point variations (>5°C differences indicate polymorphism).
- TGA : Monitor decomposition profiles to rule out solvate formation.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) driving polymorphism .
Q. How should researchers design experiments to evaluate the biological activity of this compound?
Leverage structural analogs (e.g., 3-substituted isochromenones with reported antimicrobial or anti-inflammatory activity):
- In vitro assays :
- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive bacteria.
- Enzyme inhibition : Test COX-2 or lipoxygenase inhibition using fluorometric assays .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., methoxy position) and correlate with bioactivity .
Q. What experimental strategies can address challenges in regioselective functionalization of the isochromenone core?
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution to the 6-position .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block the 8-methoxy group during methylation at the 3-position.
- Cross-coupling reactions : Employ Suzuki-Miyaura conditions for aryl-aryl bond formation at less-reactive sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
